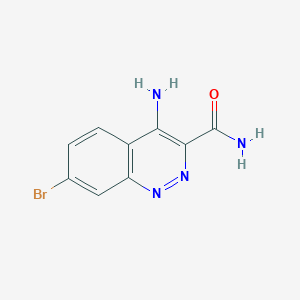

4-Amino-7-bromocinnoline-3-carboxamide

Description

Properties

Molecular Formula |

C9H7BrN4O |

|---|---|

Molecular Weight |

267.08 g/mol |

IUPAC Name |

4-amino-7-bromocinnoline-3-carboxamide |

InChI |

InChI=1S/C9H7BrN4O/c10-4-1-2-5-6(3-4)13-14-8(7(5)11)9(12)15/h1-3H,(H2,11,13)(H2,12,15) |

InChI Key |

QIHVDYPNHBKJAN-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=C1Br)N=NC(=C2N)C(=O)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-7-bromocinnoline-3-carboxamide typically involves the bromination of cinnoline derivatives followed by amination and carboxamidation.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve large-scale bromination, amination, and amidation reactions under controlled conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-Amino-7-bromocinnoline-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The bromine atom can be reduced to form hydrogen derivatives.

Substitution: The bromine atom can be substituted with other functional groups such as hydroxyl, alkyl, or aryl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or Grignard reagents.

Major Products Formed

Oxidation: Nitro derivatives of cinnoline.

Reduction: Hydrogenated derivatives.

Substitution: Various substituted cinnoline derivatives depending on the substituent used.

Scientific Research Applications

4-Amino-7-bromocinnoline-3-carboxamide has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Medicine: Investigated for its potential as a pharmaceutical intermediate in the development of new drugs.

Industry: Used in the development of new materials with specific properties

Mechanism of Action

The mechanism of action of 4-Amino-7-bromocinnoline-3-carboxamide involves its interaction with various molecular targets. The amino and carboxamide groups can form hydrogen bonds with enzymes and proteins, potentially inhibiting their activity. This compound may also interact with nucleic acids, affecting their function .

Comparison with Similar Compounds

Structural and Molecular Comparisons

The following table compares 4-Amino-7-bromocinnoline-3-carboxamide with 3-Amino-7-nitro-4-isoquinolinecarboxamide, a structurally related isoquinoline derivative (CAS RN: 515832-81-2) from the provided evidence:

| Property | This compound | 3-Amino-7-nitro-4-isoquinolinecarboxamide |

|---|---|---|

| Molecular Formula | C₉H₇BrN₄O | C₁₀H₈N₄O₃ |

| Molecular Weight (g/mol) | 283.08 | 232.20 |

| Core Structure | Cinnoline | Isoquinoline |

| Substituents | -NH₂ (C4), -Br (C7), -CONH₂ (C3) | -NH₂ (C3), -NO₂ (C7), -CONH₂ (C4) |

| Key Functional Groups | Bromine, carboxamide | Nitro, carboxamide |

Key Observations:

Core Structure: Cinnoline contains two adjacent nitrogen atoms in a bicyclic system, whereas isoquinoline has a single nitrogen atom in a benzopyridine-like structure.

Substituent Effects: Bromine vs. Nitro Group: Bromine’s halogen bonding capability may improve target binding in drug design, while the nitro group (-NO₂) in the isoquinoline derivative is strongly electron-withdrawing, which could reduce stability under reducing conditions . Carboxamide Position: The carboxamide group at position 3 (cinnoline) vs. position 4 (isoquinoline) may alter hydrogen-bonding patterns and solubility.

Solubility and Stability:

- Nitro groups (in 3-Amino-7-nitro-4-isoquinolinecarboxamide) are prone to metabolic reduction, which might limit its bioavailability in vivo .

Reactivity:

- Bromine substituents are typically inert under physiological conditions but participate in cross-coupling reactions (e.g., Suzuki-Miyaura), making the cinnoline derivative a versatile synthetic intermediate.

- Nitro groups facilitate nucleophilic aromatic substitution, offering pathways for further functionalization in the isoquinoline compound .

Q & A

Synthesis and Optimization

Basic: What are the recommended synthetic routes for 4-Amino-7-bromocinnoline-3-carboxamide? Methodological Answer: The synthesis typically involves multi-step reactions, starting with brominated precursors and introducing the carboxamide group via nucleophilic substitution or coupling reactions. For example, a modular approach inspired by α-amino carbonyl synthesis (e.g., using 4-carboxamide-1,4-dihydropyridines as intermediates) can be adapted, where Lewis acids activate intermediates for efficient bond formation . Key steps include protecting the amino group during bromination to prevent side reactions and using palladium-catalyzed cross-coupling for regioselective functionalization.

Advanced: How can researchers optimize reaction conditions to improve yield and purity? Methodological Answer: Systematic optimization via Design of Experiments (DoE) is critical. Parameters such as temperature, solvent polarity (e.g., DMF vs. THF), and catalyst loading should be tested. For example, in photocatalyzed reactions, adjusting light intensity and wavelength can enhance the efficiency of radical intermediates . High-throughput screening (HTS) of reaction conditions using automated platforms can identify optimal stoichiometry and reduce byproduct formation. Post-reaction purification via preparative HPLC or recrystallization in mixed solvents (e.g., ethanol/water) improves purity.

Structural Characterization

Basic: What spectroscopic techniques are essential for characterizing this compound? Methodological Answer: 1H/13C NMR confirms the presence of the bromine atom (spin-spin splitting patterns) and carboxamide NH2 protons. IR spectroscopy identifies carbonyl (C=O) stretches (~1650–1700 cm⁻¹) and N-H bends. High-resolution mass spectrometry (HRMS) validates molecular weight, while X-ray crystallography resolves stereochemical ambiguities.

Advanced: How to resolve discrepancies in NMR data when structural analogs are present? Methodological Answer: Use 2D NMR techniques (e.g., COSY, HSQC) to assign overlapping signals. For example, the bromine atom’s deshielding effect alters neighboring proton chemical shifts, which can be mapped via NOESY to confirm spatial proximity. Computational tools like DFT-based NMR prediction (e.g., Gaussian) help distinguish between regioisomers .

Solubility and Stability

Basic: What are the solubility profiles of this compound in common solvents? Methodological Answer: Polar aprotic solvents (DMSO, DMF) typically dissolve carboxamides due to hydrogen bonding with the amide group. Solubility in water is limited unless protonated at acidic pH. Experimental determination via saturation shake-flask method (e.g., USP <1236>) provides quantitative data.

Advanced: What computational methods predict solubility in non-polar solvents? Methodological Answer: Molecular dynamics (MD) simulations using software like GROMACS model solvation free energy. Hansen solubility parameters (HSPs) correlate experimental solubility with dispersion, polarity, and hydrogen-bonding forces. Machine learning models trained on datasets of cinnoline derivatives can predict solubility in toluene or hexane .

Degradation Analysis

Basic: How to assess the stability of this compound under various storage conditions? Methodological Answer: Conduct forced degradation studies under stress conditions (heat, light, humidity). Monitor via HPLC-UV for decomposition products. For example, hydrolysis of the carboxamide group in acidic/basic media generates carboxylic acid derivatives, detectable by retention time shifts.

Advanced: What mechanistic studies elucidate degradation pathways under acidic/basic conditions? Methodological Answer: Isotopic labeling (e.g., 18O-water) tracks hydrolysis mechanisms. LC-MS/MS identifies transient intermediates, while Arrhenius plots (at 40–80°C) extrapolate shelf-life. Quantum mechanical calculations (e.g., transition state theory) model bond cleavage energetics .

Biological Activity Evaluation

Basic: What in vitro assays are used to evaluate the biological activity of this compound? Methodological Answer: Common assays include kinase inhibition (e.g., ELISA-based ATP competition), cytotoxicity (MTT assay), and cellular uptake studies (fluorescence tagging). Dose-response curves at 1–100 µM concentrations determine preliminary IC50 values.

Advanced: How to design dose-response experiments to determine IC50 values accurately? Methodological Answer: Use nonlinear regression (e.g., four-parameter logistic model) with ≥10 data points spanning the expected IC50. Replicate experiments (n=3–6) minimize variability. Orthogonal assays (e.g., SPR for binding affinity) validate specificity. Statistical tools like GraphPad Prism account for sigmoidal curve fitting errors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.